molecular formula C13H10ClFO2 B572916 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol CAS No. 1261920-31-3

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol

Cat. No. B572916
M. Wt: 252.669
InChI Key: ICUMVTUMOGNIIL-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol is a chemical compound with the linear formula C13H10ClFO2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of phenols like 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol can be achieved through several methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol is characterized by the presence of a phenol group, which is a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry involves designing, synthesizing, and optimizing compounds for pharmaceutical purposes.

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol

serves as a reactant in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme plays a crucial role in estrogen biosynthesis and is implicated in hormone-related diseases, including breast cancer and endometriosis. Inhibiting 17β-HSD1 can modulate estrogen levels and potentially treat these conditions.

Experimental Procedure:

Results:

Researchers observe reduced estrogen levels in cell-based assays, validating the compound’s inhibitory activity against 17β-HSD1. Quantitative data on inhibition potency and IC₅₀ values are reported .

Organic Synthesis

Field:

Organic synthesis involves creating complex molecules through chemical reactions.

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol

is a valuable boronic acid derivative. It participates in regioselective Suzuki coupling reactions , allowing chemists to build carbon-carbon bonds selectively at specific positions within a molecule.

Experimental Procedure:

Results:

The Suzuki coupling yields the desired product with high regioselectivity, enabling efficient synthesis of diverse organic molecules .

Material Science

Field:

Material science investigates the properties and applications of materials.

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol

can be incorporated into polymers or functionalized surfaces to impart specific properties (e.g., hydrophobicity, adhesion, or optical properties).

Experimental Procedure:

Results:

The modified materials exhibit altered properties, such as improved water repellency or enhanced adhesion, depending on the application .

properties

IUPAC Name

3-chloro-5-(2-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUMVTUMOGNIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685979
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol

CAS RN

1261920-31-3
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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